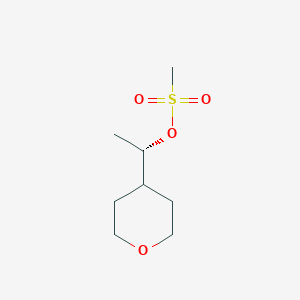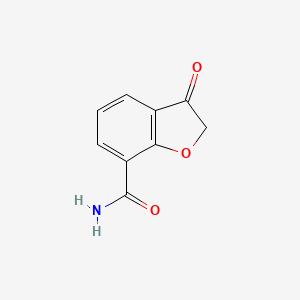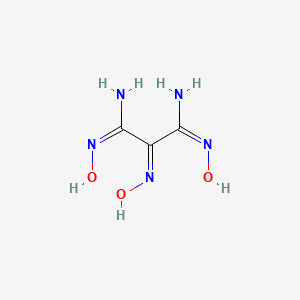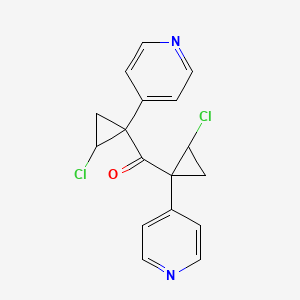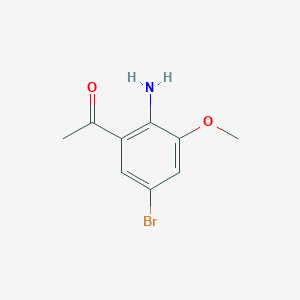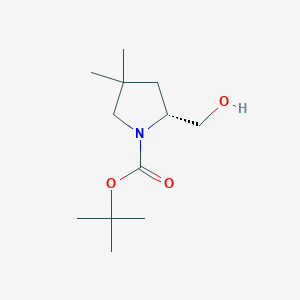![molecular formula C19H14N2O B15052899 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)
4-(Benzo[d]oxazol-2-yl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization process, forming the benzoxazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-ylamine
- 4-(Benzo[d]oxazol-2-yl)phenol
Comparison: 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline stands out due to its unique combination of the benzoxazole ring and the phenylamine group, which imparts distinct biological activities. Compared to other benzoxazole derivatives, this compound has shown higher potency in certain antimicrobial and anticancer assays . Its structural features also make it a versatile intermediate for the synthesis of other bioactive molecules.
Eigenschaften
Molekularformel |
C19H14N2O |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4-(1,3-benzoxazol-2-yl)-N-phenylaniline |
InChI |
InChI=1S/C19H14N2O/c1-2-6-15(7-3-1)20-16-12-10-14(11-13-16)19-21-17-8-4-5-9-18(17)22-19/h1-13,20H |
InChI-Schlüssel |
PNYBXIYYTZLEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
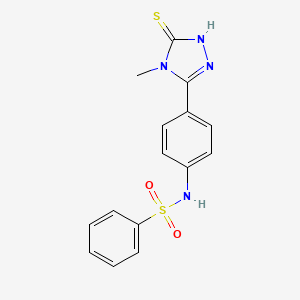
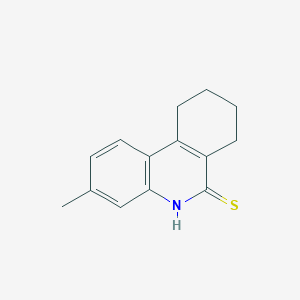
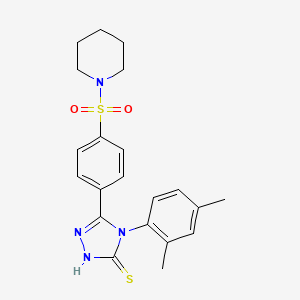
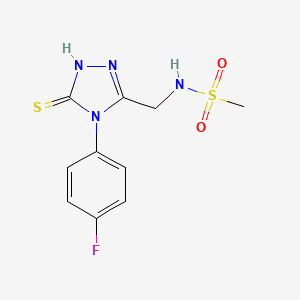
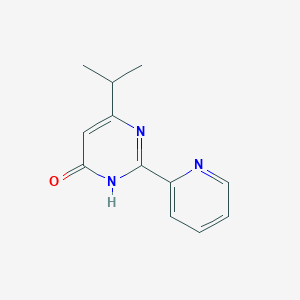
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
